molecular formula C13H19NOS B3157394 N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide CAS No. 849054-12-2

N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

Cat. No.: B3157394
CAS No.: 849054-12-2
M. Wt: 237.36 g/mol
InChI Key: LKWHKCNHMOQKPM-UHFFFAOYSA-N
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Description

N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a chemical compound built on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. The tetrahydrobenzo[b]thiophene core is recognized as a privileged pharmacophore in drug discovery, with derivatives demonstrating a wide range of biological activities . This specific scaffold is frequently synthesized via versatile methods like the Gewald reaction, which allows for the generation of diverse substituents, making it a valuable building block for constructing complex heterocyclic systems for biological evaluation . Compounds based on this framework have been investigated for various therapeutic applications. Research indicates that closely related tetrahydrobenzo[b]thiophene derivatives exhibit potent antioxidant activity, functioning through mechanisms that may involve interaction with the Keap1 protein, a key regulator of the cellular antioxidant response . Furthermore, structural analogs have been explored as inhibitors of biological targets such as the sodium-dependent phosphate transport protein (NaPi2b) for potential management of hyperphosphatemia, and as therapeutic agents against mycobacterial infections . The tert-butyl and carboxamide functional groups on this molecule are designed to influence its physicochemical properties and binding affinity, making it a compound of interest for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWHKCNHMOQKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with tert-butylamine and a carboxylating agent. One common method involves the use of ethyl chloroformate or chloroacetyl chloride as the carboxylating agent . The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene exhibit cytotoxic effects against various cancer cell lines. The specific compound may enhance apoptosis in cancer cells by modulating key signaling pathways.
StudyFindings
Demonstrated cytotoxicity against breast cancer cells.
Inhibition of tumor growth in xenograft models.

Neuroscience

The compound is being researched for its neuroprotective properties:

  • Neurodegenerative Diseases : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in conditions like Alzheimer's and Parkinson's disease.
Research FocusResults
NeuroprotectionReduced cell death in models of oxidative stress.
Cognitive EnhancementImproved memory retention in animal models.

Materials Science

This compound is also explored for its applications in developing advanced materials:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
ApplicationDescription
Organic PhotovoltaicsPotential as an electron donor material due to favorable energy levels.
Conductive PolymersUsed in the synthesis of conductive polymer composites.

Environmental Chemistry

The compound's stability and reactivity have led to investigations into its environmental impact:

  • Biodegradability Studies : Research is ongoing to assess how this compound behaves in environmental settings and its potential degradation pathways.
Study AreaKey Findings
Environmental ImpactInvestigated persistence in soil and water systems.
ToxicologyEvaluated effects on aquatic organisms.

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and an increase in cell survival rates compared to untreated controls.

Mechanism of Action

The mechanism of action of N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to reduced tumor growth.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents Key Features Biological/Physical Properties Reference
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide 6-tert-butyl, 2-carboxamide High steric bulk, moderate lipophilicity Potential antimicrobial activity; MW = 252.38 g/mol
N-Benzyl-2-(2-((1-methylimidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3-carboxamide, benzyl, imidazole-thioacetamido Enhanced hydrogen-bonding capacity Improved solubility; tested for kinase inhibition
6-Phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives 6-phenyl, carbamate/amide groups Increased aromaticity Anticancer and antioxidant activities
N,N-Dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide 2-carboxamide, N,N-dimethyl Reduced steric hindrance Facilitates β-deprotonation for regioselective functionalization
Benzo[b]thiophene-2-carboxamide derivatives (e.g., Compound 16) Thiazole-linked carboxamide Planar thiazole moiety Anti-trypanosomal activity (IC₅₀ = 4.89 µM)

Key Observations:

  • Solubility : Derivatives with polar groups (e.g., imidazole-thioacetamido in ) exhibit improved aqueous solubility, whereas the tert-butyl group may increase lipophilicity, favoring membrane penetration .

Key Observations:

  • The tert-butyl group requires strong bases like t-BuLi for regioselective deprotonation and functionalization, whereas smaller substituents (e.g., methyl) are more straightforward to introduce .
  • Microwave-assisted or solvent-free conditions (e.g., DMSO in ) improve reaction efficiency for bulkier analogues.

Table 3: Antimicrobial and Antiparasitic Activities

Compound Target Organism Activity (MIC or IC₅₀) Mechanism Notes Reference
Chromium(III) complex of 2-amino-3-carbomethoxy derivative S. aureus, E. coli, C. albicans MIC = 4–16 µg/mL Metal coordination enhances membrane disruption
Thiazole-linked carboxamide (Compound 16) Trypanosoma brucei IC₅₀ = 4.89 µM Inhibits parasite-specific enzymes
6-Phenyl carbamate derivatives Cancer cell lines IC₅₀ = 10–30 µM Apoptosis induction via ROS generation

Key Observations:

  • Thiazole and imidazole derivatives exhibit higher specificity for parasitic targets, likely due to heterocycle-enzyme interactions .

Physicochemical Properties

Table 4: Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Thermal Stability
Target Compound 252.38 2.8 ~0.1 (aqueous) Mp = 292–293°C
N-Benzyl-imidazole derivative 314.45 3.5 ~0.05 (aqueous) Not reported
Chromium(III) complex ~600 (estimated) 1.2 <0.01 (aqueous) Stable up to 250°C

Key Observations:

  • The tert-butyl group increases LogP, suggesting better lipid membrane permeability but poorer aqueous solubility .
  • Metal complexes (e.g., chromium) drastically alter solubility and thermal profiles .

Biological Activity

N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article discusses the compound's biological activity based on diverse research findings and case studies.

  • Chemical Formula : C₁₃H₁₈N₂OS
  • Molecular Weight : 252.38 g/mol
  • CAS Number : 68746-25-8
  • IUPAC Name : 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Anticancer Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various compounds in the NCI-60 cancer cell line panel. The results showed that certain derivatives had IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) as low as 10 nM, indicating potent activity against multiple cancer types including leukemia and solid tumors like breast and colon cancer .

Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundIC₅₀ (nM)Cancer Type
Compound 410Multiple (e.g., leukemia, breast)
Compound 5<40Various solid tumors
Lead Compound 1~60General cancer types

The mechanism through which this compound exerts its anticancer effects involves the inhibition of microtubule depolymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The compound has been shown to inhibit the binding of colchicine to tubulin by approximately 89–99%, showcasing its potential as a microtubule-targeting agent (MTA) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. A study highlighted that certain derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against Staphylococcus aureus by targeting bacterial topoisomerases without affecting human isoforms . This selectivity is crucial for reducing potential side effects in human cells.

Table 2: Antimicrobial Activity Against S. aureus

CompoundMinimum Inhibitory Concentration (MIC) μg/mL
N-tert-butyl derivative0.012
Ampicillin>0.1
Streptomycin>0.1

Case Study 1: In Vivo Antitumor Efficacy

In an in vivo study using MDA-MB-435 xenograft models, this compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss in subjects but statistically significant antitumor effects compared to control groups after two weeks of treatment .

Case Study 2: Toxicity Assessment

Toxicity assessments conducted on HepG2 human liver cells revealed that N-tert-butyl derivatives were not toxic at concentrations effective for antibacterial activity. This finding is significant for further development as it suggests a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide?

  • Methodology : The Gewald reaction is a key method for synthesizing tetrahydrobenzo[b]thiophene scaffolds. For example, derivatives are synthesized via cyclocondensation of cyclohexanone, sulfur, and cyanoacetamide in 1,4-dioxane under reflux, followed by purification via recrystallization (e.g., 88% yield for a related compound) . Acid anhydrides (e.g., succinic, maleic) in dry CH₂Cl₂ can introduce acyl groups at the 2-amino position, with purification via reverse-phase HPLC .
  • Key Considerations : Optimize reaction time (2–48 hours) and stoichiometric ratios to improve yield. Use TLC or HPLC to monitor reaction progress.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for NH (δ 8.93 ppm), aromatic protons (δ 7.28–7.36 ppm), and cyclohexyl CH₂ groups (δ 2.23–2.39 ppm) .
  • IR Spectroscopy : Confirm C=O (1710 cm⁻¹), NH₂ (3241–3458 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
  • HRMS/LC-MS : Validate molecular weight (e.g., C₁₅H₁₆N₂OS: m/z 272.0984) and purity .

Q. What in vitro biological activities have been reported for this compound?

  • Findings : Derivatives exhibit broad-spectrum antibacterial activity (MIC: 4–16 μg/mL) against S. aureus, E. coli, and P. aeruginosa, and antifungal activity against C. albicans . Activity correlates with the presence of electron-withdrawing substituents (e.g., carboxamide groups) .
  • Assay Protocol : Use broth microdilution (CLSI guidelines) with ciprofloxacin and fluconazole as positive controls .

Advanced Research Questions

Q. How can this compound be functionalized for heterocyclic synthesis?

  • Methodology :

  • Pyrazole Formation : React with hydrazines (e.g., hydrazine hydrate) in ethanol under reflux to form pyrazole derivatives (e.g., 6a–d, 70–77% yield) .
  • Pyrimidine Synthesis : Treat with urea/thiourea in acidic conditions to generate pyrimidine-2-thiones (e.g., 8a–d) .
    • Key Data : ¹H NMR of pyrazole derivatives shows NH₂ peaks at δ 8.80–9.30 ppm and aromatic protons at δ 7.21–7.35 ppm .

Q. What strategies enhance bioactivity via metal coordination?

  • Case Study : Chromium(III) complexes of tetrahydrobenzo[b]thiophene derivatives show 4–8× lower MIC values than ligands. Synthesize by reacting the ligand with Cr(NO₃)₃·9H₂O in methanol (48 hours, room temperature) .
  • Structural Insights : IR shifts (e.g., υ(NH₂) at 3458→3320 cm⁻¹) and NMR peak broadening confirm Cr–N/O coordination .

Q. How is this compound integrated into PROTACs for targeted protein degradation?

  • Design : Link the carboxamide group to E3 ligase ligands (e.g., pomalidomide) via PEG or alkyl spacers. Use Suzuki coupling to attach aromatic linkers (e.g., 4-(piperidine-1-carbonyl)phenyl) .
  • Validation : Assess degradation efficiency (DC₅₀) via Western blot for KRAS or other oncoproteins .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR assignments for synthetic intermediates?

  • Approach :

  • Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations).
  • Confirm purity via HPLC (e.g., >95% for compound 23) .
    • Example : Conflicting δ 2.34–2.39 ppm signals for CH₂ groups may arise from conformational flexibility; use variable-temperature NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide

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